molecular formula C6H12ClNO B2537778 Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride CAS No. 1818847-87-8

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride

Cat. No. B2537778
CAS RN: 1818847-87-8
M. Wt: 149.62
InChI Key: KYSZLSYGLCGLOS-DKRSLUPJSA-N
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Description

The compound "Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related azabicyclohexane derivatives and their synthesis, which can provide insights into the chemistry of similar compounds. Azabicyclohexanes are a class of bicyclic structures containing a nitrogen atom within the ring system, which can be manipulated to create various biologically active compounds .

Synthesis Analysis

The synthesis of azabicyclohexane derivatives is a topic of interest due to their potential pharmacological applications. Paper describes a stereoselective photochemical ring closure method to synthesize analogs of the nicotinic acetylcholine receptor agonist ABT-594. This method involves the conversion of a dihydropyridine to an azabicyclohexane structure. Paper outlines a different approach starting from cyclobutene dicarbamate and using electrophilic addition followed by ring closure to create the azabicyclohexane ring system. Paper discusses a synthesis route that employs an electrophilic addition-rearrangement strategy to create a functionalized azabicyclohexane synthon. These methods highlight the versatility in synthesizing azabicyclohexane derivatives, which could be applicable to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of azabicyclohexanes is characterized by the presence of a nitrogen atom within the bicyclic framework, which imparts unique chemical properties to these compounds. The papers do not provide detailed molecular structure analysis of "this compound", but they do discuss the structural aspects of related compounds. For instance, the stereochemistry of the synthesized compounds is crucial for their biological activity, as seen in the stereoselective methods employed in the papers .

Chemical Reactions Analysis

Azabicyclohexanes can undergo various chemical reactions due to their reactive bicyclic structure and the presence of functional groups. Paper mentions that azabicyclo[3.1.0]hexane-1-ols can undergo selective rearrangement and ring cleavage to yield pyrrolidinones, and other ring-opening reactions to produce dihydropyridinones and tricyclopiperidinones. These reactions demonstrate the reactivity of the azabicyclohexane ring system and its potential to be transformed into diverse biologically active structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclohexane derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of "this compound", they do suggest that the azabicyclohexane core is a versatile intermediate for the synthesis of various compounds with potential pharmacological properties . The presence of different substituents and functional groups on the azabicyclohexane ring system can significantly alter the physical and chemical properties, such as solubility, stability, and reactivity, which are important for their application in drug development.

Scientific Research Applications

Chemical Synthesis and Rearrangements

Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is involved in the stereoselective synthesis and rearrangements of novel azabicyclo compounds. For instance, it has been employed in the synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing its utility in producing compounds with complex structures. The rearrangements of certain iodides to alcohols and alcohols to fluorides have been initiated using reagents like Selectfluor and Deoxo-Fluor, indicating its role in these chemical transformations. Additionally, its involvement in ring opening reactions further highlights its versatility in chemical synthesis (Krow et al., 2004).

Transition State Analogs Synthesis

The compound is also crucial in the synthesis of azabicyclo[3.1.0]hexane transition state (TS) analogs. These analogs are important in studying biochemical processes and designing inhibitors for enzymes. The synthesis process involves cyclopropanation and subsequent reduction and phosphorylation or iodination, providing access to aglycon containing TS analogs. This showcases the compound's utility in the field of bioorganic chemistry and drug design (Young & Horenstein, 2004).

Novel Synthesis Methods

Innovative methods for synthesizing azabicyclo compounds have been developed using this compound. One such method involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness, excellent product yields, and the use of inexpensive materials. This method represents a significant advancement in synthetic organic chemistry, offering a simpler and more sustainable approach to synthesizing these complex structures (Ghorbani et al., 2016).

Safety and Hazards

The safety information for Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and it is labeled with the GHS07 pictogram .

Future Directions

The future directions for the research and development of Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride could involve improving the efficiency of the rhodium-catalyzed reaction . This could potentially be achieved by applying the information gained about donor/acceptor carbenes to acceptor carbenes .

properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZLSYGLCGLOS-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185561-91-5
Record name [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride
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